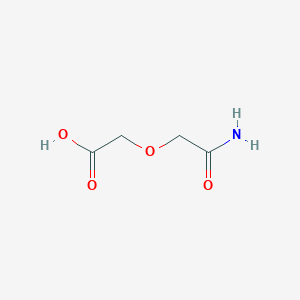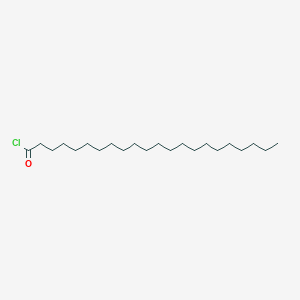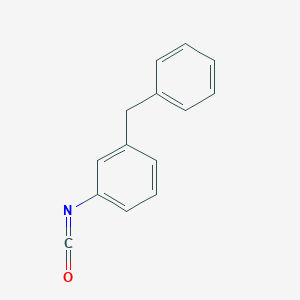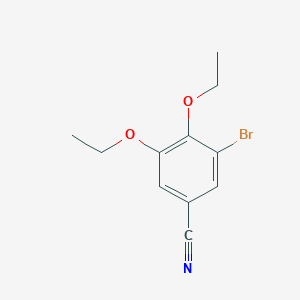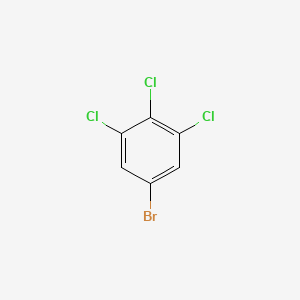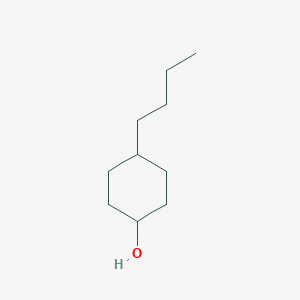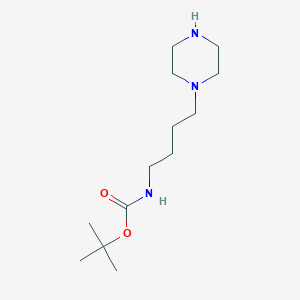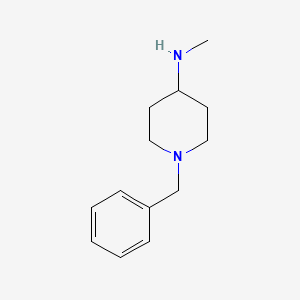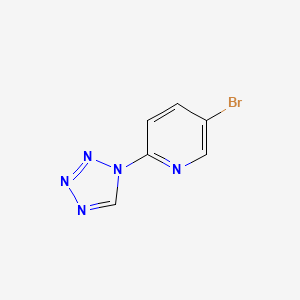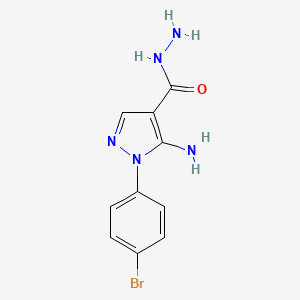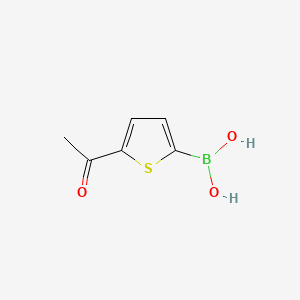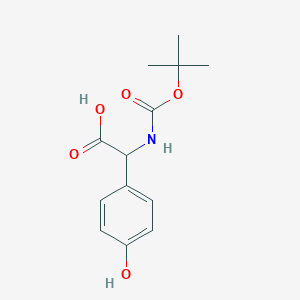
N-Boc-4-Hydroxyphenyl-DL-glycine
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine involves the protection of the amino group using the tert-butyl carbamate (Boc) group. The Boc group is stable towards most nucleophiles and bases, making it a suitable choice for amino group protection. Various methods can be employed for Boc protection, including reaction with Boc₂O (tert-butyl dicarbonate) under either aqueous or anhydrous conditions. Additionally, ionic liquids and other catalysts have been explored for efficient N-Boc protection of amines .
Aplicaciones Científicas De Investigación
N-Boc Protection of Amines
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of protection and deprotection of functional groups .
Summary of the Application
The N-Boc protection is a widely useful functionality for the protection of amine groups among various protecting groups . This is due to the extreme stability of the N-Boc group toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions .
Methods of Application
A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . Another method involves chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol .
Results or Outcomes
The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .
Photographic Developing Agent
Specific Scientific Field
This application falls under the field of Photography .
Summary of the Application
Glycin, or N-(4-hydroxyphenyl)glycine, is a photographic developing agent used in classic black-and-white developer solutions .
Methods of Application
The specific methods of application are not detailed in the sources. However, as a developing agent, it would typically be mixed into a solution and used to process photographic film .
Results or Outcomes
The use of Glycin as a developing agent contributes to the image quality in black-and-white photography .
Dual Protection of Amino Functions
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of protection and deprotection of functional groups .
Summary of the Application
The dual protection of amino functions involving Boc is a significant aspect of organic synthesis . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application
The synthesis of Boc2-acylamides (acylimidodicarbonates) was first undertaken with amino acid derivatives using Boc2O / DMAP . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
Results or Outcomes
The dual protection of amino functions involving Boc has been successfully achieved . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
Intermediate in Drug Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
N-Boc-4-Hydroxyphenyl-DL-glycine can be used as an intermediate in drug synthesis for the synthesis of biologically active target compounds .
Methods of Application
The specific methods of application are not detailed in the sources. However, as an intermediate, it would typically be used in various stages of drug synthesis .
Results or Outcomes
The use of N-Boc-4-Hydroxyphenyl-DL-glycine as an intermediate in drug synthesis contributes to the synthesis of biologically active target compounds .
Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides
Summary of the Application
A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .
Methods of Application
The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .
Results or Outcomes
Chemoselective protection of the α-amino group of dl-lysine was achieved in 85% under reaction conditions after 5.5 h .
Transformation of L-Tyrosine to D-HPG
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
In this study, a four-enzyme cascade pathway enabling the transformation of L-tyrosine to D-HPG was developed and the pathway was reconstructed in vivo .
Methods of Application
To increase the D-HPG titer, a mechanism-guided “conformation rotation” strategy was further developed to improve the catalytic activity of Cg DAPDH toward HPGA .
Results or Outcomes
The transformation of L-tyrosine to D-HPG was successfully achieved .
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400562 | |
| Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-Hydroxyphenyl-DL-glycine | |
CAS RN |
53249-34-6 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53249-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53249-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

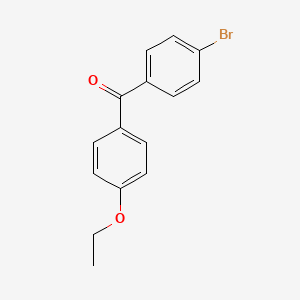
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)
